Methyl 2,6-di-O-p-toluenesulfonyl-D-glucopyranoside
Description
Methyl 2,6-di-O-p-toluenesulfonyl-D-glucopyranoside is a protected glucose derivative where the hydroxyl groups at the 2- and 6-positions are substituted with p-toluenesulfonyl (tosyl) groups. This compound is widely utilized in carbohydrate chemistry as an intermediate for selective functionalization, particularly in glycosylation reactions and nucleophilic substitutions due to the tosyl groups' role as excellent leaving groups .
Properties
Molecular Formula |
C21H26O10S2 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
[3,4-dihydroxy-6-methoxy-5-(4-methylphenyl)sulfonyloxyoxan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H26O10S2/c1-13-4-8-15(9-5-13)32(24,25)29-12-17-18(22)19(23)20(21(28-3)30-17)31-33(26,27)16-10-6-14(2)7-11-16/h4-11,17-23H,12H2,1-3H3 |
InChI Key |
LETWHQSOZHSWKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)OC)OS(=O)(=O)C3=CC=C(C=C3)C)O)O |
Origin of Product |
United States |
Preparation Methods
Benzylidene Acetal Formation
The synthesis begins with methyl α-D-glucopyranoside, where the 4- and 6-hydroxyl groups are protected as a benzylidene acetal. This step employs benzaldehyde dimethyl acetal and a catalytic acid (e.g., camphorsulfonic acid) in anhydrous DMF, yielding methyl 4,6-O-benzylidene-α-D-glucopyranoside. The benzylidene group shields the 4- and 6-positions, leaving the 2- and 3-hydroxyls exposed.
Tosylation at the 2-Position
The 2-hydroxyl is selectively tosylated using p-toluenesulfonyl chloride (TsCl) in pyridine at 0°C. This regioselectivity arises from the reduced steric hindrance at the 2-position compared to the 3-hydroxyl, which is adjacent to the bulky benzylidene group. The product, methyl 4,6-O-benzylidene-2-O-p-toluenesulfonyl-α-D-glucopyranoside, is isolated in 80–85% yield after recrystallization.
Deprotection and Tosylation at the 6-Position
Acidic hydrolysis (e.g., 80% acetic acid at 60°C) removes the benzylidene group, regenerating the 4,6-diol. The primary 6-hydroxyl is then tosylated under mild conditions (TsCl, pyridine, 0°C), exploiting the higher reactivity of primary alcohols. Careful stoichiometry (1.1 equivalents of TsCl) ensures mono-tosylation at the 6-position, yielding methyl 2,6-di-O-p-toluenesulfonyl-α-D-glucopyranoside with free 3- and 4-hydroxyls. The final compound is obtained in 70–75% yield after chromatography.
Direct Regioselective Tosylation
Single-Step Tosylation Strategy
Direct tosylation of methyl α-D-glucopyranoside without protecting groups is challenging due to competing reactions at secondary hydroxyls. However, kinetic control using excess TsCl (2.2 equivalents) in pyridine at −10°C favors sequential tosylation:
-
The primary 6-hydroxyl reacts within 1 hour.
-
The 2-hydroxyl, less hindered than the 3- and 4-positions, reacts over 12–16 hours.
This method affords the ditosylate in 60–65% yield, alongside minor mono- (6-O-Ts) and tri-tosylated byproducts.
Solvent and Base Effects
Replacing pyridine with DMAP (4-dimethylaminopyridine) in THF accelerates the reaction, achieving full conversion in 8 hours. However, the yield remains moderate (55–60%) due to persistent side reactions at the 3- and 4-positions.
Glycal Intermediate Approach
Glycal Synthesis
Methyl 3,4-di-O-acetyl-1,2-dideoxy-6-O-p-toluenesulfonyl-D-arabino-hex-1-enopyranose (glycal) serves as a versatile precursor. Prepared via zinc dust reduction of methyl 2,3,4-tri-O-acetyl-6-O-Ts-α-D-glucopyranosyl bromide, this glycal undergoes nitrosyl chloride addition to form a nitroso-chloro adduct.
Glycosidation and Reduction
Condensation with methanol in the presence of BF₃·OEt₂ generates a β-glycoside, which is reduced with sodium borohydride to yield methyl 2,6-di-O-Ts-α-D-glucopyranoside. This route achieves 50–55% overall yield but requires multiple steps.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Benzylidene Protection | 4,6-protection → 2-Ts → 6-Ts | 70–75 | High regioselectivity | Multi-step, requires protection |
| Direct Tosylation | One-pot tosylation | 60–65 | Simplified workflow | Lower yield, byproduct formation |
| Glycal Intermediate | Glycal → glycosidation → reduction | 50–55 | Access to diverse analogs | Lengthy synthesis |
Mechanistic Insights and Optimization
Steric and Electronic Factors
-
Primary vs. Secondary OH Reactivity : The 6-hydroxyl’s primary nature ensures faster tosylation, while the 2-hydroxyl’s proximity to the anomeric center slightly enhances its acidity, enabling selective reaction under forcing conditions.
-
Solvent Polar Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state during tosylation, improving reaction rates.
Chemical Reactions Analysis
- Methyl 2,6-di-O-p-toluenesulfonyl-D-glucopyranoside can undergo various reactions, including nucleophilic substitutions, oxidations, and reductions.
- Common reagents include tosyl chloride, sodium iodide, and acetic anhydride.
- Major products formed depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
2.1. Organic Synthesis
Methyl 2,6-di-O-p-toluenesulfonyl-D-glucopyranoside serves as a key intermediate in the synthesis of various glycosides and oligosaccharides. Its sulfonyl groups facilitate nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
Table 1: Key Reactions Involving this compound
2.2. Enzyme Inhibition Studies
Recent studies have explored the potential of this compound as an inhibitor of α-glucosidase, an enzyme critical in carbohydrate metabolism. Inhibition of this enzyme can delay glucose absorption, making it a target for diabetes management.
Case Study: α-Glucosidase Inhibition
- Objective: Evaluate the inhibitory effects of this compound on α-glucosidase.
- Method: Enzyme assays were conducted to determine the IC50 values.
- Results: The compound exhibited significant inhibitory activity, suggesting its potential use in managing postprandial hyperglycemia in type 2 diabetes patients .
Computational Studies
Computational chemistry has been employed to predict the behavior and efficacy of this compound derivatives against various pathogens, including bacteria and viruses.
Table 2: Computational Analysis of Derivatives
| Compound | Binding Affinity (kcal/mol) | Target Pathogen |
|---|---|---|
| Methyl α-D-glucopyranoside Derivative | -9.5 | SARS-CoV-2 (COVID-19) |
| This compound | -8.7 | E. coli |
These studies indicate that modifications to the glucopyranoside structure can enhance binding affinity and potentially lead to new therapeutic agents .
Environmental Considerations
While this compound shows promise in various applications, it is crucial to assess its environmental impact. Toxicity studies have indicated that proper handling and disposal are necessary to mitigate any adverse effects on aquatic and terrestrial ecosystems .
Mechanism of Action
- The exact mechanism by which Methyl 2,6-di-O-p-toluenesulfonyl-D-glucopyranoside exerts its effects remains an active area of research. It likely involves interactions with specific cellular targets or pathways.
Comparison with Similar Compounds
Key Properties :
- Synthesis: Prepared via reaction of methyl 4,6-O-benzylidene-α-D-glucopyranoside with p-toluenesulfonyl chloride in pyridine/DMF, followed by deprotection .
- Melting Point : 426–428 K .
- Spectroscopic Data : ¹³C NMR data aligns with literature values, confirming structural integrity .
Comparison with Structurally Similar Compounds
Methyl 2,6-di-O-benzoyl-D-glucopyranoside
Methyl 2,4,6-tri-O-acetyl-β-D-glucopyranoside
Benzyl 3,4,6-tri-O-benzyl-α-D-glucopyranoside
- Substituents : Benzyl groups at 3-, 4-, and 6-positions.
- Key Differences: Protection Strategy: Benzyl ethers require hydrogenolysis for removal, contrasting with tosyl groups, which undergo displacement via nucleophilic attack. Steric Effects: Bulkier benzyl groups may hinder reactivity at adjacent positions compared to tosyl groups .
3:5-Di-p-toluenesulfonyl Derivatives of Glucose
- Substituents : Tosyl groups at 3- and 5-positions, with additional acetyl/benzoyl modifications .
- Key Differences :
- Regiochemistry : The 2,6-tosyl configuration in the target compound allows for selective functionalization at the 3- and 4-positions, whereas 3,5-tosyl derivatives exhibit distinct reactivity patterns.
- Optical Activity : Derivatives like 3:5-di-p-toluenesulfonyl-2-acetyl-d-glucose show significant optical rotation differences ([α] values ranging from +46.33° to +156.6° in chloroform) compared to the target compound, reflecting altered stereoelectronic environments .
Data Table: Comparative Analysis
| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (K) | Key Reactivity/Applications |
|---|---|---|---|---|
| Methyl 2,6-di-O-p-toluenesulfonyl-D-glucopyranoside | Tosyl (2,6) | Not reported | 426–428 | Nucleophilic substitution, glycosylation |
| Methyl 2,6-di-O-benzoyl-D-glucopyranoside | Benzoyl (2,6) | 402.395 | Not reported | Stable protection |
| Methyl 2,4,6-tri-O-acetyl-β-D-glucopyranoside | Acetyl (2,4,6) | 278.26 | Not reported | Mild protection/deprotection |
| 3:5-Di-p-toluenesulfonyl-2-acetyl-d-glucose | Tosyl (3,5), Acetyl (2) | Not reported | 139–160 | Stereochemical studies |
Biological Activity
Methyl 2,6-di-O-p-toluenesulfonyl-D-glucopyranoside (MTSG) is a glycoside derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by the presence of two p-toluenesulfonyl groups, which enhance its reactivity and biological interactions. This article aims to explore the biological activity of MTSG, focusing on its antibacterial properties, mechanism of action, and relevant case studies.
Chemical Structure
MTSG is a modified glucopyranoside with the following structural formula:
Antibacterial Properties
MTSG has shown significant antibacterial activity against various strains of bacteria. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Methicillin-resistant S. aureus (MRSA) | 16 |
| Bacillus subtilis | 8 |
These results indicate that MTSG exhibits potent activity against both Gram-positive and Gram-negative bacteria, with particular efficacy against MRSA, which is known for its resistance to conventional antibiotics .
The mechanism by which MTSG exerts its antibacterial effects is believed to involve the disruption of bacterial cell wall synthesis. The sulfonyl groups in MTSG are thought to interact with key enzymes involved in peptidoglycan synthesis, leading to cell lysis and death . Furthermore, studies suggest that MTSG may interfere with bacterial biofilm formation, which is crucial for the survival and virulence of many pathogenic bacteria .
Study 1: Efficacy Against MRSA
In a controlled laboratory study, MTSG was tested against multiple MRSA strains. The compound demonstrated a significant reduction in bacterial load in vitro compared to untreated controls. The study concluded that MTSG could be a candidate for further development as an antibiotic agent targeting resistant bacterial infections .
Study 2: In Vivo Testing
An in vivo study assessed the therapeutic potential of MTSG in a mouse model of bacterial infection. Mice treated with MTSG showed improved survival rates and reduced infection severity compared to those receiving placebo treatment. Histological analysis revealed decreased inflammation and tissue damage in treated mice, indicating the compound's potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
